molecular formula C19H35N2O8- B12324849 6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester

6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12324849
M. Wt: 419.5 g/mol
InChI Key: RTHQDNQOODHVLK-UHFFFAOYSA-M
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Description

6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester is a complex organic compound with the empirical formula C19H36N2O8. . This compound is notable for its unique structure, which includes multiple ether and amide linkages, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester typically involves the reaction of N-Boc-protected diamines with succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity and function. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester is unique due to its specific combination of ether and amide linkages, which provide it with distinct chemical properties and reactivity. Its ability to form stable complexes with proteins and enzymes makes it particularly valuable in biochemical research .

Properties

Molecular Formula

C19H35N2O8-

Molecular Weight

419.5 g/mol

IUPAC Name

4-[3-[2-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoate

InChI

InChI=1S/C19H36N2O8/c1-19(2,3)29-18(25)21-9-5-11-27-13-15-28-14-12-26-10-4-8-20-16(22)6-7-17(23)24/h4-15H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/p-1

InChI Key

RTHQDNQOODHVLK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)[O-]

Origin of Product

United States

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